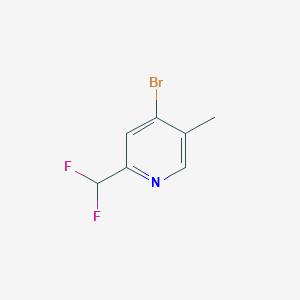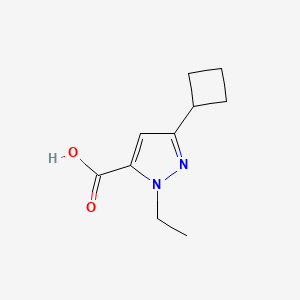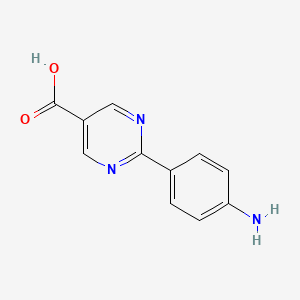
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-アミノフェニル)ピリミジン-5-カルボン酸は、2位にアミノフェニル基、5位にカルボン酸基が置換されたピリミジン環を特徴とする複素環式芳香族化合物です。
2. 製法
合成経路と反応条件
2-(4-アミノフェニル)ピリミジン-5-カルボン酸の合成は、一般的に以下の手順を踏みます。
ピリミジン環の形成: ピリミジン環は、アミジンやβ-ジカルボニル化合物などの適切な前駆体を含む環化反応によって合成できます。
アミノフェニル基の導入: アミノフェニル基は、適切なアミノフェニルハロゲン化物がピリミジン環と反応する求核置換反応によって導入できます。
カルボキシル化: カルボン酸基は、塩基性条件下でピリミジン誘導体を二酸化炭素と反応させるなどのカルボキシル化反応によって導入できます。
工業生産方法
2-(4-アミノフェニル)ピリミジン-5-カルボン酸の工業生産には、スケーラビリティ、コスト効率、環境への配慮を重視した上記の合成経路の最適化バージョンが用いられる場合があります。収率を最大化し、廃棄物を最小限に抑えるために、触媒と溶媒が選択されます。
3. 化学反応解析
反応の種類
2-(4-アミノフェニル)ピリミジン-5-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は、酸化されてニトロ誘導体を形成できます。
還元: カルボン酸基は、還元されてアルコール誘導体を形成できます。
置換: アミノ基は、置換反応に参加してさまざまな誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン化物や求核剤などの試薬が、適切な条件下で使用されて置換が達成されます。
主な生成物
酸化: 化合物のニトロ誘導体。
還元: 化合物のアルコール誘導体。
置換: 使用された試薬に応じてさまざまな置換誘導体。
4. 科学研究への応用
2-(4-アミノフェニル)ピリミジン-5-カルボン酸は、科学研究において幅広い応用範囲を持っています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性を持つ生物活性分子としての可能性が調査されています。
医学: 新薬開発のための潜在的な医薬品中間体として探求されています。
工業: 特定の特性を持つ先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
2-(4-アミノフェニル)ピリミジン-5-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用して、それらの活性を調節する可能性があります。
関与する経路: この化合物は、細胞シグナル伝達、代謝、遺伝子発現に関与するさまざまな生化学的経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-メチルフェニル)ピリミジン-5-カルボン酸
- 2-(4-クロロフェニル)ピリミジン-5-カルボン酸
- 2-(4-ニトロフェニル)ピリミジン-5-カルボン酸
独自性
2-(4-アミノフェニル)ピリミジン-5-カルボン酸は、アミノ基の存在により、特定の化学反応性と生物活性を与えられています。これは、異なる置換基を持つ可能性のある他の類似の化合物と区別され、それらの特性や用途の違いにつながります。
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
2-(4-aminophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |
InChIキー |
ABKFNRSPSJHUNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


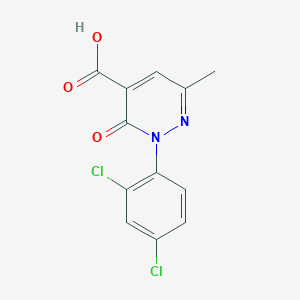


![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
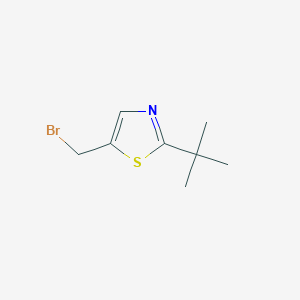
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)

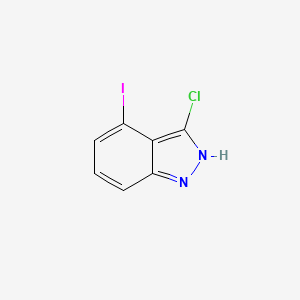


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
